Journal Name:Organic Chemistry Frontiers
Journal ISSN:2052-4129
IF:5.4
Journal Website:http://pubs.rsc.org/en/journals/journalissues/qo
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:488
Publishing Cycle:
OA or Not:Not
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01800H
Allenes, despite their structural resemblance to alkenes and alkynes, exhibit unique reactivity due to the orthogonal arrangement of their cumulative π-bonds, making precise allene selectivity an emerging area of interest. Previous studies on Ni-catalyzed coupling reactions between allenes and aldehydes yielded diverse regioselectivities, with nucleophilic and reductive conditions producing different outcomes. In this work, we developed a regioselective method for generating linear products through coupling at the terminal carbon of 1,1-disubstituted allenes using photoredox/Ni-dual catalysis. We achieved the regioselectivity by strategically modifying substrate patterns and the catalytic system employing an unconventional P^N ligand. This work represents a notable advancement in selective catalysis, offering valuable insights into the control of allene reactivity.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01632C
In contrast to the electrophilic chemistry of N-sulfenyl phthalimide, its radical chemistry has been rarely developed for C–S bond formation. Herein, employing N-sulfenyl phthalimides as efficient radicalophile reagents enables the challenging Markovnikov radical hydrothiolation of unactivated alkenes under mild conditions by cobalt catalysis. The ligand around the cobalt center plays an important role in promoting the reaction. This protocol exhibits exclusive regio-selectivity, wide functional group tolerance and broad substrate scope. Mechanistic investigations suggest that the reaction proceeded via the Co–H mediated hydrogen atom transfer with alkenes and subsequent trapping of alkyl radicals by N-sulfenyl phthalimides. Scalable synthesis and late-stage modification of biologically active molecules demonstrate the practicality of this protocol.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01671D
A metal-free synthetically useful catalytic approach for the preparation of 2-acyl benzofurans and indoles from easily accessible o-hydroxyphenyl and o-aminophenyl propargylic alcohols in the presence of pyridine N-oxide is disclosed. This protocol comprises the acid promoted formation of a carbocation and subsequent nucleophilic trapping by pyridine N-oxide, which leads to umpolung of the allenyl ether moiety. The following intramolecular attack at the umpolung allenyl carbon furnishes the final benzofurans and indoles via a nucleophile-intercepted Meyer–Schuster rearrangement.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D4QO90011A
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Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01865B
Electrosynthesis is an efficient and powerful tool for the generation of elusive reactive intermediates. The application of alternative electrolysis waveforms provides a new level of control for dynamic redox environments. Herein, we demonstrate that pulsed electrolysis provides a favourable environment for the generation and fluorination of highly unstable primary benzylic cations from C(sp3)–H bonds. By introduction of a toff period, we propose this waveform modulates the electrical double layer to improve mass transport and limit over-oxidation.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D4QO90010C
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Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D4QO90009J
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Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01577G
The direct decarboxylative phosphorylation of N-aryl glycines is an appealing method for the synthesis of α-amino phosphine oxides. In this study, we present the first instance of a straightforward and practical approach for achieving decarboxylative phosphorylation of N-aryl glycines to obtain α-amino phosphine oxides under visible-light photoredox catalysis. This simple visible light catalytic protocol demonstrated smooth efficiency and excellent tolerance towards functional groups. Furthermore, it can be easily scaled up to the gram scale using extremely mild conditions, all while avoiding the use of a metal and base.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01512B
Halogen-bonded complexes are utilized across a myriad of synthetic chemistry fields, with halogen(I) complexes such as Barluenga's reagent being ubiquitous in halogenation reactions. The preparation of Barluenga's reagent requires the use of heavy metal salts and vast amounts of chlorinated solvents. In line with a more modern, environmentally conscious ethos, halogen-bonded adducts and a halogen(I) complex similar to Barluenga's reagent based on N-iodosaccharin were prepared by mechanochemical processes for the first time. The general absence of solvents or the use of vanishingly small amounts of ethyl acetate in a liquid-assisted grinding approach during mechanochemical preparations enabled the homoleptic [(DMAP)–I–(DMAP)]+ iodine(I) complex to be synthesized. The as prepared mechanochemical materials were used in the iodination of antipyrine, demonstrating their potential use as surrogates for Barluenga's reagent in both solution and solid-state syntheses.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01875J
Transition metal free direct activation and Csp3–Csp3 coupling of benzylic alcohol derivatives with N-heteroarenes was performed in a basic medium in the presence of an aryl halide additive. Various E-alkenyl heteroarenes were obtained, among which is the STB-8 imaging reagent of β-amyloid associated with Alzheimer's disease. From the combination of experimental results and DFT calculations, we assume that the reaction proceeds via a combined SET/HAT dehydrogenation pathway.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01790G
A novel synthetic strategy for indanones was established through a Pd-catalyzed direct annulation of benzaldehydes with norbornenes assisted by anilines as monodentate transient directing groups. The reaction proceeds smoothly under mild conditions and generates indanones with moderate to excellent yields. This protocol exhibits a broad functional group compatibility and high atom economy. Mechanistic investigations revealed that consecutive ortho aromatic C–H and carbonyl C–H activations of benzaldehydes are involved in the reaction.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01655B
A synthetic method for the efficient preparation of a structurally diverse range of spirocyclic pyrrolidines and piperidines, which relies on the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters, has been developed. For substrates containing a terminal alkyne moiety, the reaction was shown to proceed via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway to provide the azaspiro[4.4]nonenone ring system. In the case of substrates with an internal alkyne substituent, the reaction was found to proceed via a cascade 1,2- or 1,3-acyloxy migration/Nazarov cyclization/6-endo-dig cyclization/1,5-acyl migration pathway to give the azaspiro[4.5]decadienone derivative. The suggested spirocyclization mechanism is the first example of accessing two members of the family of compounds containing an all-carbon quaternary center from an acyclic precursor. It is also a rare instance of intramolecular trapping of a 1,3-cyclopentadienyl intermediate generated from the cycloisomerization of a 1,3-enyne ester with an appropriately placed tethered alkyne functional group. The synthetic utility of this divergent catalytic protocol was demonstrated by its applicability in the spirocyclization of all-carbon or O-tethered substrates and access to a variety of spirocyclic cyclopentane and furan derivatives. It was further exemplified by the late-stage modification of an array of structurally complex natural products and drug molecules under mild reaction conditions at room temperature.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/C4QO00077C
Mono-, di- and trivalent pseudorotaxanes with tetralactam macrocycle hosts and axles containing diamide binding stations as the guests have been synthesised. Their threading behaviour was analyzed in detail by NMR experiments and isothermal titration calorimetry. An X-ray crystal structure of the monovalent pseudorotaxane confirms the binding motif. Double mutant cycle analysis provides the effective molarities and insight into the chelate cooperativity of multivalent binding. While the second binding event in a trivalent pseudorotaxane exhibits a slightly positive cooperativity, the third binding is nearly non-cooperative. Nevertheless, the enhanced binding affinities resulting from the multivalent interaction are the basis for a highly efficient synthesis of di- and trivalent rotaxanes through stoppering the axle termini by “click” chemistry. Evidence for the multiply threaded geometry comes from NMR spectroscopy as well as tandem mass-spectrometric fragmentation experiments of mass-selected rotaxane ions in the gas phase. Furthermore, the trivalent rotaxane can be controlled by external stimuli (chloride addition and removal) which lead to an elevator-type movement of the wheel along the axle.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/C4QO00326H
N-Cyclohexyl ammonium resorcinarene halides, stabilized by an intricate array of hydrogen bonds in a cavitand-like assembly, form multivalent halogen-bonded deep-cavity cavitands with perfluoroiodobenzenes. As observed from the macromolar to infinite concentration range through crystal growth and single crystal X-ray analyses, four 1,4-diiodotetrafluorobenzenes form moderate halogen bonds with the bromides of the N-cyclohexyl ammonium resorcinarene bromides leading to a deep-cavity cavitand-like structure. In this assembly, the N-cyclohexyl ammonium resorcinarene bromide also acts as a guest and sits in the upper cavity of the assembly interacting with the 1,4-diiodotetrafluorobenzene through strong π⋯π interactions. Solvent molecules act as guests and are located deep in the cavity of the resorcinarene skeleton. In the millimolar range, 1H and 19F NMR spectroscopic analyses confirm halogen bonding in solution. Fast exchange binding of electron rich fluorophores (naphthalene, anthracene and pyrene) in the upper layer of these assemblies was also observed in the millimolar range while in the micromolar range, using fluorescence analysis, no binding of the fluorophores was observed.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/C9QO00581A
Glycosaminoglycans (GAGs) are involved in the regulation of a large number of biological processes such as inflammation, cell signalling, angiogenesis, viral infection and coagulation. Unlike molecules isolated from tissues, pure molecules, derived from organic synthesis, can prevent side effects and are very useful tools for understanding the structure–activity relationships of many biological and pharmacological activities. In our research group, we focus particularly on the synthesis of multivalent thioglycoside analogs. In this article, we report on the synthesis of new glycoclusters with thiodisaccharide units, S-analogs of heparan sulfate. The thiodisaccharide analog was obtained by nucleophilic displacement of a 4-triflate galactoside derivative, by an anomeric thiol of a glucuronic acid precursor. After modifying the aglycone part to introduce an azide, the thiodisaccharide was coupled to maltotriose scaffolds carrying one, two or three propargyl groups by CuAAC.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/C9QO00695H
Derivatized phthalocyanines (Pcs) and their heteroatom analogues, azaphthalocyanines (AzaPcs), bearing a variety of highly active ligands, have many advantageous properties that make them suitable as novel macrocyclic platforms. Many peripherally/non-peripherally functionalized macrocycles have been successfully employed as molecular platforms; however, due to the lack of directional control of the outward-facing reactive species, retaining their planarity while avoiding aggregation was quite challenging. The present work demonstrates the role of dual directionality using multivalent, orthogonal propargyl moieties based on two novel Zn(II)phthalocyanine (Pc1) and azaphthalocyanine (AzaPc1) complexes. These groups prevent the macrocyclic planar cores from self-associating in solution or in the solid state, as confirmed by 1H NMR, UV-Vis and single-crystal X-ray diffraction analyses. Such activated systems are thus highly applicable as key intermediates in the development of “molecular platforms” to generate endless, applicable, non-aggregated macrocyclic materials via a variety of organic transformations, specifically, the powerful click reaction, Cu(I)-catalysed azide–alkyne cycloaddition (CuAAC). In addition to their utility as efficient building blocks suitable for further modification, the photophysical/photochemical properties of these compounds were also investigated to determine their photocatalytic activities for valuable applications, such as in photodynamic therapy (PDT).
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/C9QO01383K
White light emitting materials have gained considerable attention. Exploring new strategies to achieve controllable white light emission is important for the construction and application of fluorescent materials. Here we report a supramolecular network based on pyrene-containing pillar[5]arene via π–π interactions, whose assembly and emission are controlled by solvent polarity. By introducing a red emissive europium complex guest, we successfully fabricate a supramolecular crosslinked network with solvent polarity-dependent emissions. White light emission with a CIE coordinate at (0.33, 0.31) is also achieved by adjusting the methanol fraction. This work provides a method to construct tunable fluorescent supramolecular systems and generate homogeneous white light emission by controlling noncovalent interactions.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D0QO00696C
We here report the first example of the photo-induced preparation of unnatural α-amino acids and modification of peptides with unactivated alkyl chlorides (iodides) without the assistance of a transition metal catalyst or photosensitizer. The method was successfully applied for the late-stage modification of peptides and provided a novel enkephalin analogue with significantly better analgesic activity and 2.6-fold more long-lasting time compared to its parent peptide.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D0QO00624F
Collagen and elastin are the most abundant structural proteins in animals and play an integral biological and structural role in the extracellular matrix. The biosynthesis and maturation of collagen and elastin occurs via multi-step intracellular and extracellular processes including the formation of several covalent crosslinks to stabilise their structure, confer thermal stability and provide biochemical properties to tissues. There are two major groups of crosslinks based on their formation pathways, enzymatic and non-enzymatic. The biosynthesis of enzymatic crosslinks starts with the enzymatic oxidation of lysine or hydroxylysine residues into aldehydes. These aldehdyes undergo a series of spontaneous condensation reactions with lysine, hydroxylysine or other aldehdye residues to form immature covalent crosslinks which are further matured via poorly understood mechanisms into multivalent crosslinks. While enzymatic crosslinks make up the majority of protein–protein crosslinks, the non-enzymatic unselective glycation of lysine residues via the Maillard reaction results in the formation of Advanced Glycation Endproducts (AGEs). These latter biosynthesis pathways are not fully understood as they are produced by a series of oxidative reactions between carbohydrates and collagen via Amadori rearrangements. Both covalent crosslinks and AGEs appear to correlate with several diseases such as skin and bone disorders, cancer metastasis, diabetes, Alzheimer's and cardiovascular diseases. Although several crosslinks are isolated, purified and described in collagen and elastin, only a few of them are chemically synthesized. Chemical synthesis plays an essential and important role in research providing pure crosslinks as reference materials and enabling the discovery of compounds to understand the biosynthesis of crosslinks and their properties. Synthetic crosslinks are crucial to verify the structures of collagen and elastin crosslinks where only a handful of structures have been determined by NMR spectroscopy and many other structures have only been predicted using mass spectrometry. This makes crosslinks and AGEs an interesting target for organic synthesis to produce sufficient quantities of material to enable studies on their biological significance and determine their absolute stereochemistry. The biological and chemical synthesis of both enzymatic and non-enzymatic crosslinks are extensively described in this review.
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D1QO00148E
Allyl sulfides are important organosulfur compounds. K2S2O8 promoted dehydrative cross-coupling between α,α-disubstituted allylic alcohols and thiophenols/thiols is demonstrated for the first time, which resulted in a wide range of allyl sulfides in good to high yields. Note that this metal-free synthetic method features broad substrate scopes; in addition to thiophenols and thiols, pyrazole, sodium benzenesulfinate, and sodium trifluoromethanesulfinate were also tolerated. Mechanistic studies revealed that a radical addition process might be involved in the reaction.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学1区 | CHEMISTRY, ORGANIC 有机化学1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
9.70 | 24 | Science Citation Index Expanded | Not |
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